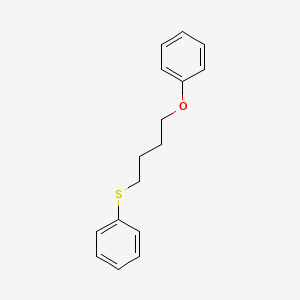

1-Phenoxy-4-phenylthio-butane

Description

1-Phenoxy-4-phenylthio-butane (CAS: N/A; IUPAC: 1-(phenoxy)-4-(phenylsulfanyl)butane) is a sulfur-containing organic compound featuring a butane backbone substituted at the first carbon with a phenoxy group (C₆H₅O-) and at the fourth carbon with a phenylthio group (C₆H₅S-). Its synthesis typically involves nucleophilic substitution reactions between phenolate or thiophenolate anions and dibromobutane precursors.

The compound’s reactivity is influenced by the electron-rich phenoxy group and the nucleophilic sulfur atom in the thioether moiety. Notably, the phenylthio group is more susceptible to oxidation than its ether counterpart, forming sulfoxides or sulfones under mild oxidative conditions.

Properties

IUPAC Name |

4-phenoxybutylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFUOVNESVMIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208660 | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-11-7 | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059950117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Phenoxy-4-phenylthio-butane typically involves the reaction of 1-bromo-4-phenylthio-butane with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

1-Bromo-4-phenylthio-butane+PhenolK2CO3,DMF,Heat1-Phenoxy-4-phenylthio-butane+KBr

Industrial Production Methods: Industrial production of 1-Phenoxy-4-phenylthio-butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity 1-Phenoxy-4-phenylthio-butane.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-phenylthio-butane undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phenylthio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, and bases like potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-Phenoxy-4-phenylthio-butane has diverse applications in scientific research, including:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Chemistry Studies: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Material Science Investigations: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-phenylthio-butane involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The phenoxy group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Findings :

- The phenylthio group in 1-Phenoxy-4-phenylthio-butane increases polarity compared to 1,4-diphenoxybutane, enhancing solubility in polar aprotic solvents.

- Dialkyl ethers like 1-(1-Butoxyethoxy)butane exhibit lower molecular weights and reduced thermal stability due to the absence of aromatic stabilization .

Key Findings :

- Sulfur-containing compounds like 1-Phenoxy-4-phenylthio-butane may exhibit higher acute toxicity than dialkyl ethers due to metabolic activation of thioethers.

Biological Activity

1-Phenoxy-4-phenylthio-butane is a compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Phenoxy-4-phenylthio-butane consists of a butane backbone with phenoxy and phenylthio substituents. This structure contributes to its distinctive properties and reactivity, which are crucial for its biological activities. The compound is identified by the CAS number 59950-11-7 and is noted for its potential interactions with biological targets.

The biological activity of 1-Phenoxy-4-phenylthio-butane is primarily attributed to its interactions with specific molecular targets, leading to biochemical changes. The mode of action involves:

- Target Interaction : The compound can interact with benzylic positions, affecting molecular structures through substitution reactions, either via SN1 or SN2 pathways.

- Biochemical Pathways : It is hypothesized that the compound influences pathways involving benzylic positions, which may lead to alterations in the function of target molecules.

Environmental Influences

The efficacy and stability of 1-Phenoxy-4-phenylthio-butane can be significantly influenced by environmental factors such as pH levels, temperature, and the presence of other molecules. These factors can affect the compound's reactivity and biological outcomes.

Biological Activity

Research indicates that 1-Phenoxy-4-phenylthio-butane exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can possess anticancer properties. For instance, derivatives related to phenylthio compounds have been evaluated for their ability to inhibit cancer cell proliferation . Further investigations are required to establish the specific anticancer mechanisms of 1-Phenoxy-4-phenylthio-butane.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar phenoxy and phenylthio derivatives have demonstrated effectiveness against various bacterial strains, indicating that 1-Phenoxy-4-phenylthio-butane could exhibit similar properties.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to 1-Phenoxy-4-phenylthio-butane:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.